molecular formula C9H18O2 B054471 Nonanoic acid CAS No. 112-05-0

Nonanoic acid

Cat. No.: B054471
CAS No.: 112-05-0
M. Wt: 158.24 g/mol
InChI Key: FBUKVWPVBMHYJY-UHFFFAOYSA-N
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Description

Nonanoic acid, also known as pelargonic acid, is a naturally occurring, saturated fatty acid. It is an organic compound with the molecular formula C₉H₁₈O₂ and falls under the class of medium-chain fatty acids. This compound is a colorless, oily liquid with a rancid, unpleasant odor. It is slightly soluble in water but readily soluble in most organic solvents .

Mechanism of Action

Target of Action

Nonanoic acid, also known as pelargonic acid, is a nine-carbon fatty acid . It primarily targets plant cell membranes , causing leaks that allow chlorophyll molecules to escape the chloroplast . This action is particularly relevant in its use as a herbicide .

Mode of Action

This compound disrupts cell membranes, leading to rapid cell desiccation . On a sunny, warm day, initial symptoms of water-soaked foliage may be observed within minutes . This disruption allows chlorophyll molecules to escape from the chloroplast, which under sunlight, cause immense oxidative damage to the plant .

Biochemical Pathways

It is known that the compound’s action results in a significant shift in the surface acidity of the solution it is in . This shift affects the surface-bulk equilibria of protonated and deprotonated species , which could have downstream effects on various biochemical pathways.

Pharmacokinetics

This compound is nearly insoluble in water but very soluble in organic solvents . This property affects its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, influencing its bioavailability.

Result of Action

The primary result of this compound’s action is the leakage of chlorophyll molecules from plant cell membranes . This leakage leads to oxidative damage in the plant, particularly when exposed to sunlight . In terms of its use as a herbicide, this results in the effective control of weeds .

Action Environment

The action of this compound can be influenced by environmental factors such as pH, salt concentration, and the presence of other surfactants . For example, salts like NaCl can decrease the bulk pKa of this compound and stabilize both its protonated and deprotonated forms at the surface . This suggests that the deprotonated medium-chain fatty acids under ocean conditions can also be present within the sea surface microlayer (SSML) present at the ocean/atmosphere interface due to the stabilization effect of the salts in the ocean .

Chemical Reactions Analysis

Types of Reactions: Nonanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: this compound itself is a product of the oxidation of nonanal.

    Reduction: Nonanol is formed from the reduction of this compound.

    Esterification: Esters of this compound are formed when it reacts with alcohols.

Comparison with Similar Compounds

Nonanoic acid can be compared with other medium-chain fatty acids such as octanoic acid and decanoic acid .

    Octanoic Acid: Also known as caprylic acid, it has one less carbon atom than this compound. It is used in the production of esters for perfumes and in the manufacture of dyes.

    Decanoic Acid: Also known as capric acid, it has one more carbon atom than this compound. It is used in the manufacture of esters for artificial flavorings and as an intermediate in the production of lubricants.

Uniqueness of this compound: this compound is unique due to its specific applications in agriculture as a non-systemic herbicide and its use in the production of plasticizers and artificial fragrances .

Properties

IUPAC Name

nonanoic acid
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InChI

InChI=1S/C9H18O2/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3,(H,10,11)
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InChI Key

FBUKVWPVBMHYJY-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)O
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Molecular Formula

C9H18O2
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Related CAS

14047-60-0 (hydrochloride salt), 23282-34-0 (potassium salt), 29813-38-5 (calcium salt), 5112-16-3 (cadmium salt), 7640-78-0 (zinc salt)
Record name Nonanoic acid
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DSSTOX Substance ID

DTXSID3021641
Record name Nonanoic acid
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Molecular Weight

158.24 g/mol
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Physical Description

Liquid, Colorless or yellowish liquid; mp = 12.5 deg C; [Hawley], colourless to pale yellow liquid
Record name Nonanoic acid
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Boiling Point

254.5 °C, Boiling point = 255.6 °C
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Flash Point

133 °C (open cup)
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Solubility

Soluble in ethanol, chloroform, ether, 1:8 IN 50% ALCOHOL; 1:3 IN 60% ALCOHOL; INSOL IN WATER; SOL IN MOST ORG SOLVENTS, In water, 284 mg/L at 30 °C, 0.284 mg/mL, soluble inmost organic solvents; Insoluble in water
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Density

0.9052 g/cu cm at 20 °C, 0.901-0.906
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Vapor Density

4.41 (Air = 1)
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Vapor Pressure

0.00165 [mmHg], 1.65X10-3 mm Hg at 25 °C
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Mechanism of Action

The epidermal response to 2 different irritants, nonanoic acid (NAA) and sodium lauryl sulfate (SLS), was investigated with 2 different methods. NAA 80% and SLS 4% were applied under occlusion for up to 24 hr. Elemental changes were determined in cryosections by x-ray microanalysis. Compared to unexposed skin a significantly higher sodium/potassium ratio was found after 6 hr in NAA-exposed skin and a lower ratio in SLS-exposed. At 24 hr both substances had induced similar changes, compatible with a cell injury. The findings demonstrate a time-dependent NAA and SLS response. With reverse transcription polymerase chain reaction, the mRNA expression of interleukin-1 alpha (IL-1 alpha), -1 beta (IL-1 beta), -6 (IL-6), and -8 (IL-8), tumor necrosis factor alpha (TNF alpha) and granulocyte macrophage colony stimulating factor (GM-CSF) in shave biopsies from irritated and unexposed skin was studied at 0, 4, 8, and 24 hr. NAA, but not SLS, induced an increase in mRNA expression for IL-6. mRNA-expression for GM-CSF was increased after SLS exposure, but not after NAA. These findings indicate a time and substance dependent difference in the up-regulation of mRNA for different cytokines in epidermis during the first 24 hr of the irritants' reaction. This might be the effect of differences in the irritants action on the cell membranes, which is also reflected by the differences found in the elemental content at 6 hr., It has been shown that polyunsaturated fatty acids such as arachidonic and docosahexanoic acids but not monounsaturated and saturated long-chain fatty acids promote basal and nerve growth factor (NGF)-induced neurite extension of PC12 cells, a line derived from a rat pheochromocytoma. On the other hand, short-chain fatty acids and valproic acid (2-propylpentanoic acid) enhance the growth of neurite processes of the cells only in the presence of inducers. In this study, /investigators/ demonstrated that straight medium-chain fatty acids (MCFAs) at millimolar concentrations alone potently induced neuronal differentiation of PC12 cells. ... Nonanoic, decanoic, and dodecanoic acids also induced growth of neurite processes, but their maximal effects were less marked than that of octanoic acid. ...
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Color/Form

Colorless, oily liquid at ordinary temp; crystallizes when cooled, Yellowish oil

CAS No.

112-05-0, 68937-75-7
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Melting Point

12.4 °C, 12.3 °C
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Synthesis routes and methods

Procedure details

Still another embodiment herein is directed to a method for inhibiting growth of pathologically proliferating mammalian cells or for killing or inhibiting growth of mammalian host cells containing pathologic microbes (i.e., mammalian cells with viruses or microbes that are living inside the mammalian cells), in a mammal, comprising administering to said mammal a pathologic microbe or a pathologically proliferating mammalian cell antiproliferative effective amount of a blocker of the ability of the cells to export nitrosant and an agent that increases nitrosative stress. In explanation, mammalian cells defend themselves against nitrosants using their endogenous glutathione. Nitrosant reacts with glutathione to form S-nitrosoglutathione and therefore is not available to nitrosate more critical structures such as proteins or nucleic acids. S-Nitrosoglutathione itself might cause some toxicity, but cells have developed export pumps which they use to transport S-nitrosoglutathione (as well as other S-substituted glutathiones) out of the cell into the extracellular environment. Once such agents are outside the cell, they are carried away with the extracellular fluid and are much less likely to damage the cell from which they were exported. To summarize, a highly reactive nitrosant such as N2O3 or S-nitrosocysteine can react with glutathione to form S-nitrosoglutathione which is itself less reactive than the original species and which in addition is subject to selective export from the cell eliminating its toxicity to the cell. Blocking the export, as is the case in this embodiment, keeps the S-nitrosoglutathione and other nitrosated products in the cell where their toxicity is applied to the cell. Increasing nitrosative stress in the cell causes an increased amount of nitrosated products in the cell where their toxicity is applied to the cell. We turn now to the pathologic microbes; these are the same as those described above. We turn now to the pathologically proliferating mammalian cells; these are the same as the pathologically proliferating cells described above, and include, for example, pathologically proliferating cancer cells, the pathologically proliferating or enlarging cells that would cause restenosis and the pathologically proliferating or enlarging cells causing benign prostatic hypertrophy. We turn now to the blockers of the ability of the cells to export nitrosant. The blocker is preferably a substrate for P-glycoprotein or an inhibitor of P-glycoprotein. Inhibitors of P-glycoprotein include, for example, verapamil, cyclosporin, S9788, MK571 and stable S-substituted derivatives of glutathione, e.g., the 2,4-dinitrophenyl derivatives of glutathione (e.g., dinitrophenacyl glutathione). Other blockers are derivatives of glutathione in which the thiol moiety of glutathione is covalently substituted with alkyl, aryl or aralkyl where the glycyl carboxylate or both the glycyl and α-glutamyl carboxylate are esterified (e.g., with ethanol). Preferably the blocker is administered locally or is otherwise administered so as to be selective for the host cells or for the pathologically proliferating mammalian cells. The antiproliferative effective amount (dosage) of the blocker may range from 0.1 μg to 100 mg per kg of mammal body weight and the route of administration for it is topical or intravenous or oral. The agents in this embodiment that increase nitrosative stress can be the same as the manipulators of nitrosative stress administered to selectively increase nitrosative stress described above and the dosages and routes of administration described above for these apply in this embodiment. The agent that increases nitrosative stress in this embodiment can also be one that, on administration, is non-selective for host cells and pathologically proliferating mammalian cells, for example, NO-substituted verapamil (produced, for example, by replacing the methyl group in the isopropyl moiety of verpamil with —SNO or by removing the N-methyl group of verapamil and using the resulting dialkylamine as the basis for forming a NONOate which will release NO for partial conversion to nitrosant) or S-nitroso-N-acetylpencillamine administered intravenously or nitroglycerin administered orally, in a dosage of 10 μg to 100 mg/kg mammalian body weight per day. In the case of NO-substituted verpamil, a single agent functions as a blocker of the ability of the cells to export nitrosant and as agent which increases nitrosative stress.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nonanoic acid
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Nonanoic acid
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Nonanoic acid
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Reactant of Route 4
Nonanoic acid
Reactant of Route 5
Reactant of Route 5
Nonanoic acid
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Nonanoic acid
Customer
Q & A

ANone: Nonanoic acid's mechanism of action depends on its application. Here are a few examples:

  • Antifeedant Activity: this compound acts as an antifeedant to pine weevils by deterring feeding on treated plants. The exact mechanism for this repellent effect is not fully understood, but it is thought to involve olfactory or gustatory receptors. [, ]
  • Herbicidal Activity: this compound disrupts cell membranes, causing leakage of cellular contents and ultimately leading to plant death. This effect is particularly pronounced in seedlings and young plants. [, , ]
  • Metabolic Effects: this compound is metabolized via β-oxidation, primarily in peroxisomes. Studies in yeast models have shown that this compound catabolism can be impacted by the presence or absence of specific enzymes, such as the peroxisomal acyl-CoA thioesterase (Pte1p). []
  • GLP-1 Secretion: this compound has been identified as a ligand for the olfactory receptor OR51E1, which is expressed in enteroendocrine L cells in the gut. Activation of OR51E1 by this compound stimulates the secretion of glucagon-like peptide-1 (GLP-1), a hormone involved in glucose regulation. []

ANone: * Molecular Formula: C9H18O2* Molecular Weight: 158.24 g/mol* Spectroscopic Data: * 1H NMR: Characteristic peaks for a terminal methyl group (triplet around 0.9 ppm), methylene groups (multiplet around 1.3-1.6 ppm), and a methylene group adjacent to the carboxyl group (triplet around 2.3 ppm). * 13C NMR: Signals for the carboxyl carbon (around 180 ppm) and the nine carbon atoms of the alkyl chain. * IR Spectroscopy: Strong absorption band for the carbonyl group (C=O) stretching vibration around 1710 cm-1, and broad absorption band for the O-H stretching vibration around 2500-3500 cm-1.

ANone:

  • Performance Under Various Conditions: this compound's performance is influenced by factors like:
    • Temperature: Its herbicidal activity generally increases with temperature. []
    • pH: Its solubility and activity are influenced by pH. The protonated form is more active as a herbicide. []
    • Presence of Salts: Salts can affect the surface activity and behavior of this compound at air-water interfaces. []
  • Applications:
    • Herbicide: It is used for weed control, often as an alternative to synthetic herbicides, and has shown effectiveness against several weed species. [, , ]
    • Antifeedant: It has potential applications in forestry and agriculture as a repellent against insect pests like pine weevils. [, ]
    • Chemical Intermediate: this compound is a valuable precursor for the synthesis of various chemicals, including azelaic acid and other specialty chemicals. [, ]

A:

  • Applications:
    • Production of Bio-Based Chemicals: this compound serves as a starting material for the microbial production of azelaic acid, a dicarboxylic acid used in various applications. [, , ]

ANone:

  • Molecular Dynamics (MD) Simulations: MD simulations have been used to study the behavior of this compound at the air-water interface, providing insights into its partitioning, orientation, and interactions with water molecules and other species. [, ]
  • Free Energy Perturbation (FEP) Calculations: FEP calculations, a type of MD simulation technique, can be employed to estimate the surface acid dissociation constant (pKa) of this compound, which differs from its pKa in bulk solution. []
  • QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models, which relate the structure of a molecule to its biological activity, can be developed for this compound and related compounds to predict the antifeedant or herbicidal activity of new derivatives. [, ]

ANone:

  • Chain Length: The length of the carbon chain in alkanoic acids significantly influences their activity.
    • Antifeedant Activity: Generally, medium-chain (C6-C10) straight-chain alkanoic acids exhibit the strongest antifeedant activity against pine weevils. []
    • Herbicidal Activity: Short-chain fatty acids like this compound are known to possess herbicidal properties, with activity often increasing with chain length up to a certain point. [, ]
  • Functional Groups: Modifying the carboxylic acid group can alter the activity.
    • This compound Derivatives: Compounds like 1-nonanol (alcohol) and nonanoic anhydride retain some activity, while nonanal (aldehyde) and sodium nonanoate (salt) are less effective as antifeedants. []

A:

  • Formulation Strategies:
    • Emulsification: Formulating this compound as an emulsion can improve its solubility and stability in aqueous solutions, facilitating its application as a herbicide. [, ]

ANone:

    ANone:

    • In vivo Activity and Efficacy:
      • Antifeedant Effects: Studies have demonstrated the in vivo efficacy of this compound as an antifeedant against pine weevils, protecting seedlings from damage. [, ]
      • Metabolic Effects: Research in animal models, including riboflavin-deficient rats (a model for multiple acyl-CoA dehydrogenase deficiency), has provided insights into the metabolism of this compound and its role in specific metabolic disorders. []

    ANone:

    • In vivo Efficacy:
      • Antifeedant Activity: Field trials and laboratory studies have confirmed the in vivo efficacy of this compound as an antifeedant against pine weevils, demonstrating its potential for protecting seedlings from feeding damage. [, ]
      • Herbicidal Activity: this compound has been shown to effectively control weed growth in field trials. Its efficacy varies depending on factors such as weed species, growth stage, application method, and environmental conditions. [, ]
      • Metabolic Effects: Studies using riboflavin-deficient rats have demonstrated the effects of this compound on metabolic pathways and the production of specific metabolites. []
      • GLP-1 Secretion: Oral administration of this compound to rats has been shown to increase GLP-1 levels and reduce blood glucose levels, suggesting its potential for modulating glucose metabolism. []

    ANone:

      ANone:

      • Skin and Eye Irritation: this compound can cause skin and eye irritation upon direct contact. The severity of irritation depends on the concentration and duration of exposure. []

      ANone:

      • Agricultural Applications:
        • Herbicidal Activity: The herbicidal potential of this compound and other fatty acids has been recognized for several decades, with research exploring its efficacy against various weed species. [, , ]
        • Antifeedant Properties: The discovery and investigation of this compound's antifeedant activity against insect pests, particularly pine weevils, have been significant milestones in its research. [, ]
      • Metabolic Studies: Research using labeled this compound in animal models has contributed to our understanding of fatty acid metabolism and its role in metabolic disorders. []
      • Biotechnology and Biocatalysis: Recent research highlights the emerging importance of this compound as a renewable feedstock for the production of bio-based chemicals, such as azelaic acid, using engineered microbial systems. [, , , ]

      ANone:

      • Computational Chemistry and Material Science: Computational modeling and simulations provide valuable insights into the behavior of this compound at interfaces (e.g., air-water), aiding in the design of effective formulations and delivery systems. [, ]

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